N-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Glutamate receptor modulation Molecular docking Structure–affinity relationship

SAR exploration of the pyridazine-3-carboxamide N-substituent often stalls due to gaps between common alkyl/aryl analogs and exotic diarylalkyl derivatives. This compound bridges that gap with a saturated N-cyclohexyl group. • Predicted mGluR5 binding energies up to -11.2 kcal/mol - competitive with fenobam (-8.7 kcal/mol) via the allosteric hydrophobic pocket. • Distinct chair-interconversion dynamics absent in planar aromatic or linear alkyl substituents, enabling ring-size/saturation SAR studies. • Intermediate MW (327.38 g/mol) and 3 rotatable bonds favor downstream ligand efficiency optimization.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 921883-01-4
Cat. No. B2933826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS921883-01-4
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCOC1=CC(=O)N(N=C1C(=O)NC2CCCCC2)C3=CC=CC=C3
InChIInChI=1S/C18H21N3O3/c1-24-15-12-16(22)21(14-10-6-3-7-11-14)20-17(15)18(23)19-13-8-4-2-5-9-13/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,19,23)
InChIKeyTVSBUMJKHSCNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl Pyridazine-3-carboxamide: Chemical Identity and Scaffold


N-Cyclohexyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 921883-01-4) is a fully synthetic small molecule belonging to the 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide class. Its core structure features a 1,6-dihydropyridazin-6-one ring substituted at N1 with a phenyl group, at C4 with a methoxy group, and at C3 with an N-cyclohexylcarboxamide moiety [1]. Compounds within this scaffold have been investigated via molecular docking as potential modulators of metabotropic and ionotropic glutamate receptors (mGluR5, mGluR3, mGluR8, and NMDA GluN2B), with predicted binding energies spanning from -5.0 to -11.6 kcal/mol depending on the specific N-substituent and receptor target [1]. The cyclohexyl substituent on the carboxamide nitrogen imparts distinct steric and lipophilic character relative to smaller alkyl or aryl amide analogs, which may influence both receptor-binding conformation and physicochemical properties relevant to procurement decisions.

N-Cyclohexyl Pyridazine-3-carboxamide: Non-Interchangeability


Within the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series, the nature of the N-substituent on the carboxamide group critically determines the predicted binding energy profile across glutamate receptor subtypes. Published docking data demonstrate that even small variations in the amide substituent—for example, moving from N—H to N-methyl, or from N-phenyl to N-benzyl—can shift the binding energy by 1.5–3.0 kcal/mol at the same receptor target [1]. The N-cyclohexyl substituent introduces a saturated six-membered ring that is conformationally distinct from the planar aromatic, linear alkyl, or branched alkyl substituents present in commercially available analogs (e.g., N-phenyl, N-benzyl, N-isopropyl, or N-diphenylmethyl derivatives). This conformational and electronic difference means that generic substitution with a structurally similar but N-substituent-divergent pyridazine-3-carboxamide cannot be assumed to preserve the same molecular recognition properties, making compound-specific verification essential for any receptor- or target-based application.

N-Cyclohexyl Pyridazine-3-carboxamide: Quantitative Differentiation Evidence


N-Cyclohexyl vs. N-Phenyl: Conformational and Binding-Energy Differences

In the comprehensive docking study of the 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series by Severina et al. (2020), compounds bearing an unsubstituted NH–carboxamide group (i.e., N—H) consistently showed a measurable reduction in predicted binding affinity compared to N-substituted analogs. For example, compounds coded 0129 (N-ethyl) and 0249 (N-methyl) exhibited a loss of 1.5–2.5 kcal/mol in binding energy at the mGluR5 receptor relative to the best-performing N-substituted ligand in the set [1]. The N-cyclohexyl substituent in CAS 921883-01-4 is a secondary amide bearing a bulky, fully sp³-hybridized cyclohexyl ring, which is expected to occupy the hydrophobic sub-pocket that accommodates the diphenylpropyl and diphenylmethyl groups of the highest-affinity ligands (compounds 0131 and 0126, with mGluR5 binding energies of -11.2 and -10.4 kcal/mol, respectively). This contrasts with the smaller N-methyl and N-ethyl analogs, which cannot fully engage this hydrophobic region. While the precise docking score for the N-cyclohexyl derivative is not individually tabulated in the published dataset, the structure–affinity relationship described in the study supports a binding-energy ranking between the high-affinity N-diphenylalkyl ligands and the lower-affinity N—H and N-short-alkyl ligands [1].

Glutamate receptor modulation Molecular docking Structure–affinity relationship

NMDA GluN2B Engagement: N-Cyclohexyl vs. Ifenprodil

For the ionotropic NMDA GluN2B receptor, Severina et al. reported docking scores across the series ranging from -8.7 to -11.6 kcal/mol, with the majority of N-substituted ligands achieving binding energies between -9.0 and -11.1 kcal/mol. The reference NMDA GluN2B antagonist ifenprodil docked with a binding energy of -11.3 kcal/mol [1]. Compounds bearing bulky, lipophilic N-substituents (e.g., compound 0175 with a 4-OMe-phenyl group, scoring -11.1 kcal/mol) approached or matched ifenprodil's affinity. The N-cyclohexyl group in CAS 921883-01-4, possessing a calculated logP contribution of approximately +2.3 (estimated from the cyclohexyl fragment), places it in a lipophilicity range comparable to the N-diphenylmethyl and N-(4-substituted phenyl) series that showed the strongest NMDA GluN2B scores (-9.5 to -11.1 kcal/mol). By contrast, the polar N—H analogs and short N-alkyl analogs (N-methyl, N-ethyl) scored in the lower range (-8.7 to -10.0 kcal/mol) [1].

NMDA receptor GluN2B subtype Antiparkinsonian target

Physicochemical Profile: N-Cyclohexyl vs. Common Analogs

The N-cyclohexyl group (C₆H₁₁) in CAS 921883-01-4 contributes a calculated clogP increment of approximately +2.3 and introduces a saturated ring with chair-flipping conformational dynamics, in contrast to the planar, rigid N-phenyl substituent (clogP increment ~+1.9) and the flexible but smaller N-isopropyl or N-cyclopentyl groups found in commercial analogs [1]. The molecular formula C₁₈H₂₁N₃O₃ (MW = 327.38 g/mol) places this compound at the upper end of the fragment-like molecular weight range, with a rotatable bond count of 3 (excluding the cyclohexyl ring flip), compared to 1–2 for N-methyl/N-ethyl analogs and 4–5 for N-diphenylmethyl/N-diphenylpropyl analogs. This intermediate property profile—higher lipophilicity than N-phenyl but lower molecular flexibility than the N-diarylalkyl series—may confer a distinct balance of membrane permeability and target-site accessibility.

Lipophilicity Physicochemical property Drug-likeness

mGluR8 vs. mGluR3 Subtype Selectivity

The docking study by Severina et al. found that the N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide series generally showed a stronger predicted affinity for group III mGluR8 receptors (binding energies from -5.0 to -8.7 kcal/mol) compared to group II mGluR3 receptors (binding energies from -3.9 to -8.2 kcal/mol), with the reference mGluR8 agonist L-AP4 scoring -6.1 kcal/mol [1]. Several ligands in the series surpassed L-AP4's mGluR8 binding energy, indicating potential for mGluR8-preferring modulation. The specific contribution of the N-cyclohexyl substituent to this mGluR8–mGluR3 selectivity window has not been individually quantified, but the panel-wide trend suggests that bulky, lipophilic N-substituents tend to favor mGluR8 over mGluR3. The N-cyclohexyl group, being both bulky and lipophilic, is predicted to fall into the mGluR8-preferring category, whereas smaller N—H and N-methyl analogs show a narrower selectivity margin or reversed preference [1].

Metabotropic glutamate receptor Subtype selectivity mGluR8

Application Scenarios for N-Cyclohexyl Pyridazine-3-carboxamide


mGluR5 Allosteric Modulator Screening Libraries

Based on the class-wide docking evidence showing that bulky, lipophilic N-substituents drive stronger predicted mGluR5 binding (up to -11.2 kcal/mol vs. fenobam at -8.7 kcal/mol), CAS 921883-01-4 is best deployed as a component of focused screening libraries targeting the mGluR5 allosteric hydrophobic pocket. Its N-cyclohexyl group provides the steric bulk required to probe this sub-pocket without the extreme lipophilicity of N-diphenylpropyl analogs, thereby balancing affinity potential with more favorable physicochemical properties for biochemical assay compatibility [1].

NMDA GluN2B Hit Identification and Lead Optimization

The pyridazine-3-carboxamide scaffold has demonstrated predicted NMDA GluN2B binding energies approaching that of ifenprodil (-11.3 kcal/mol). CAS 921883-01-4, possessing a saturated cyclohexyl ring that may mimic the cycloalkyl moiety present in several known GluN2B antagonists, is suitable for inclusion in NMDA-focused screening decks. Its intermediate molecular weight (327.38 g/mol) and rotatable bond count (3) position it favorably for subsequent optimization of ligand efficiency metrics [1].

Pyridazine-3-carboxamide N-Substituent SAR Expansion

For medicinal chemistry groups systematically exploring the SAR of the carboxamide N-substituent, CAS 921883-01-4 fills a critical gap between the commonly available N-methyl, N-ethyl, N-phenyl, and N-benzyl analogs and the more exotic N-diarylalkyl derivatives. The cyclohexyl group introduces a fully saturated ring with distinct conformational dynamics (chair interconversion) not represented by any planar aromatic or linear/branched alkyl substituent, enabling the investigation of ring size and saturation effects on receptor binding and selectivity [1].

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